Binding Affinity and Functional Antagonism: Cerlapirdine vs. Idalopirdine vs. Intepirdine
Cerlapirdine displays a binding affinity (Ki) of 1.3 nM at the human 5‑HT6 receptor, positioning it as a highly potent antagonist within its class [1]. In comparison, idalopirdine (Ki = 0.83 nM) is slightly more potent, whereas intepirdine (Ki = 0.23 nM) exhibits the highest affinity [2]. However, functional potency (Kb/IC50) often diverges from binding Ki; idalopirdine’s functional antagonism is weaker (Kb = 4.9 nM) [3], while Cerlapirdine’s full antagonist profile ensures robust pathway blockade without the partial agonist activity seen in some analogs. For researchers requiring a full antagonist with a well‑characterized, intermediate potency, Cerlapirdine offers a balanced profile relative to the ultra‑high‑affinity intepirdine or the weaker functional antagonist idalopirdine.
| Evidence Dimension | Binding affinity (Ki) for human 5‑HT6 receptor |
|---|---|
| Target Compound Data | 1.3 nM |
| Comparator Or Baseline | Idalopirdine: 0.83 nM; Intepirdine: 0.23 nM |
| Quantified Difference | Cerlapirdine is 1.6‑fold less potent than idalopirdine and 5.7‑fold less potent than intepirdine in binding assays |
| Conditions | Radioligand binding assays ([3H]‑LSD) at recombinant human 5‑HT6 receptor expressed in HEK293 or CHO cells |
Why This Matters
The intermediate potency of Cerlapirdine reduces the risk of receptor oversaturation while maintaining full antagonism, a profile that may translate into a wider therapeutic window compared to ultra‑high‑affinity analogs.
- [1] BindingDB. Cerlapirdine (BDBM50044616). Ki = 1.3 nM. View Source
- [2] Khoury R, et al. Biomolecules. 2023;13(2):309. Table 1. View Source
- [3] Guide to Pharmacology. Idalopirdine ligand page. View Source
